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Introduction

The isolation of high-quality genomic DNA from plant tissues is a critical prerequisite for a wide

array of molecular applications, including PCR, sequencing, and genetic analysis. However, the

presence of rigid cell walls, polysaccharides, and secondary metabolites in plants often

complicates DNA extraction. The tetradecyltrimethylammonium chloride (CTAB) method is

a robust and widely adopted protocol that effectively overcomes these challenges. CTAB, a

cationic detergent, facilitates the lysis of cell membranes and forms complexes with

polysaccharides and proteins, allowing for their removal and the subsequent isolation of pure

DNA.[1][2][3][4] This application note provides a detailed protocol for plant DNA extraction

using CTAB, along with key quantitative parameters and a workflow diagram.

Principle of the Method

The CTAB DNA extraction method is a solution-based technique that relies on the chemical

properties of cetyltrimethylammonium bromide to isolate DNA from plant cells.[5] The protocol

begins with the mechanical disruption of plant tissue, typically under cryogenic conditions using

liquid nitrogen, to break down the tough cell walls.[2][6] The powdered tissue is then incubated

in a heated CTAB extraction buffer.
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The CTAB buffer contains several key components:

CTAB: A cationic detergent that solubilizes cell membranes and forms insoluble complexes

with most polysaccharides and proteins at high salt concentrations.[1][4]

NaCl: A high concentration of salt (typically 1.4 M) helps to remove polysaccharides.[1][7]

Tris-HCl: A buffering agent to maintain a stable pH.[1][8]

EDTA: A chelating agent that sequesters divalent cations like Mg2+, which are cofactors for

nucleases, thereby protecting the DNA from degradation.[7][8]

β-mercaptoethanol or PVP (Polyvinylpyrrolidone): Reducing agents that help to denature

proteins and remove polyphenolic compounds.[8][9]

Following lysis, an organic extraction with chloroform:isoamyl alcohol is performed to separate

the DNA-containing aqueous phase from the organic phase containing lipids and proteins.[1][2]

The DNA is then precipitated from the aqueous phase using isopropanol or ethanol, washed to

remove residual salts, and finally resuspended in a suitable buffer.[2][6]

Experimental Protocol
This protocol is a generalized version of the CTAB method and may require optimization

depending on the plant species and tissue type.

Materials and Reagents:

Plant tissue (fresh, frozen, or freeze-dried)

Liquid nitrogen

Mortar and pestle

2x CTAB Extraction Buffer (see Table 1 for composition)

Chloroform:Isoamyl alcohol (24:1 v/v)

Isopropanol (ice-cold)
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70% Ethanol (ice-cold)

TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

RNase A (10 mg/mL)

Microcentrifuge tubes (1.5 mL or 2.0 mL)

Water bath or heating block

Microcentrifuge

Table 1: Composition of 2x CTAB Extraction Buffer

Reagent Final Concentration

CTAB (Cetyltrimethylammonium bromide) 2% (w/v)

Tris-HCl (pH 8.0) 100 mM

NaCl 1.4 M

EDTA (pH 8.0) 20 mM

β-mercaptoethanol 0.2% (v/v) (add fresh)

Polyvinylpyrrolidone (PVP-40) 1% (w/v) (optional)

Procedure:

Tissue Homogenization:

Weigh approximately 100-200 mg of plant tissue.[8]

Freeze the tissue with liquid nitrogen and immediately grind it to a fine powder using a pre-

chilled mortar and pestle.[2][6] It is crucial to prevent the tissue from thawing during this

step.[8]

Transfer the powdered tissue to a 2 mL microcentrifuge tube.
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Lysis:

Add 1 mL of pre-warmed (60-65°C) 2x CTAB Extraction Buffer to the powdered tissue.[10]

[11]

Vortex thoroughly to mix.

Incubate the mixture in a water bath at 60-65°C for 30-60 minutes with occasional gentle

inversion every 10-15 minutes.[1][10][11]

Phase Separation:

After incubation, add an equal volume (approximately 1 mL) of chloroform:isoamyl alcohol

(24:1) to the lysate.[8]

Mix gently by inverting the tube for 5-10 minutes to form an emulsion.

Centrifuge at 12,000-14,000 x g for 10-15 minutes at room temperature.[1][8] This will

separate the mixture into two phases: an upper aqueous phase containing the DNA and a

lower organic phase.

DNA Precipitation:

Carefully transfer the upper aqueous phase to a new, clean microcentrifuge tube, avoiding

the interface.

Add 0.7-1.0 volume of ice-cold isopropanol to the aqueous phase.[1]

Mix gently by inverting the tube until a white, stringy DNA precipitate becomes visible.

Incubate at -20°C for at least 30 minutes to enhance precipitation.[1][8]

Centrifuge at 12,000-14,000 x g for 10 minutes to pellet the DNA.[1]

DNA Washing:

Carefully decant the supernatant without disturbing the DNA pellet.
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Add 1 mL of ice-cold 70% ethanol to wash the pellet.[1][2] This step removes residual salts

and other impurities.

Centrifuge at 12,000-14,000 x g for 5 minutes.

Carefully decant the ethanol.

Repeat the wash step once more.

DNA Resuspension:

Air-dry the pellet for 10-15 minutes at room temperature to remove any remaining ethanol.

Avoid over-drying, as it can make the DNA difficult to dissolve.[12]

Resuspend the DNA pellet in 50-100 µL of TE buffer.

To remove any contaminating RNA, add 1 µL of RNase A (10 mg/mL) and incubate at

37°C for 30 minutes.[1][10]

Store the DNA solution at -20°C for long-term storage.

Quantitative Data Summary
The following table summarizes key quantitative parameters from the described protocol.

These values may be adjusted for optimization based on the specific plant material.

Table 2: Key Experimental Parameters
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Parameter Value/Range Purpose

Starting Plant Tissue 100-200 mg Source of genomic DNA

CTAB Concentration 2-4%
Cell lysis and removal of

polysaccharides

Incubation Temperature 60-65 °C Enhances lysis efficiency

Incubation Time 30-60 min Sufficient time for cell lysis

Centrifugation Speed 12,000-15,000 x g Pellet debris and DNA

Isopropanol Volume 0.7-1.0 volumes Precipitate DNA

Ethanol Wash 70% Remove salts and impurities

Expected DNA Yield 5-30 µg
Varies with plant species and

tissue

Workflow Diagram
The following diagram illustrates the major steps in the tetradecyltrimethylammonium
chloride (CTAB) plant DNA extraction protocol.
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Caption: Workflow of the CTAB method for plant DNA extraction.
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Conclusion

The tetradecyltrimethylammonium chloride (CTAB) protocol is a reliable and efficient

method for isolating high-quality genomic DNA from a variety of plant species, even those rich

in polysaccharides and polyphenols. The protocol's success lies in the specific chemical

properties of the CTAB buffer, which effectively lyses cells while removing common inhibitors of

downstream molecular applications. By following the detailed steps and optimizing key

parameters as needed, researchers can consistently obtain DNA suitable for sensitive

analyses, thereby advancing research and development in plant science and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Note: High-Quality Plant DNA Extraction
Using Tetradecyltrimethylammonium Chloride]. BenchChem, [2025]. [Online PDF]. Available
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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